2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid
Description
The compound 2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid is a cyclohexane-carboxylic acid derivative featuring a carbamoyl-linked 4-bromo-2-methylphenyl substituent. These compounds are characterized by a cyclohexane ring fused with a carboxylic acid group and an aryl carbamoyl moiety.
Properties
IUPAC Name |
2-[(4-bromo-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQASFELNQYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156146 | |
| Record name | 2-[[(4-Bromo-2-methylphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324061-22-5 | |
| Record name | 2-[[(4-Bromo-2-methylphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324061-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Bromo-2-methylphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 4-bromo-2-methylaniline, undergoes a reaction with phosgene or a suitable carbamoyl chloride to form the corresponding carbamoyl intermediate.
Cyclohexane Ring Introduction: The carbamoyl intermediate is then reacted with cyclohexanecarboxylic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carbamoyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclohexane-Carboxylic Acid Derivatives
*Calculated based on atomic weights where explicit data were unavailable.
Key Observations:
Halogen Substituents (Br vs. Cl): The brominated analog (C₁₄H₁₆BrNO₃) exhibits higher molecular weight (326.19 vs. 281.74) and lipophilicity (XlogP 2.9) compared to the chlorinated derivative . Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems.
The 4-(N-isopropylsulfamoyl) group adds hydrogen-bonding capacity (5 acceptors) and ionic character, making it suitable for targeting enzymes like carbonic anhydrases .
Acetyl and Fluorenyl Modifications: The 3-acetylphenyl derivative (C₁₆H₁₉NO₄) has reduced molecular weight (289.33) and increased hydrogen-bond donors (3), which may alter metabolic stability .
Safety and Handling: Compounds like 2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS 1239843-15-2) highlight the importance of proper safety protocols, including skin/eye protection and medical consultation upon exposure .
Implications for Research and Development
- Medicinal Chemistry: Brominated derivatives (e.g., 4-bromo substituents) are promising for drug design due to their balance of lipophilicity and moderate hydrogen-bonding .
- Material Science: Sulfamoyl and acetyl groups could enhance polymer compatibility or catalytic activity in organic synthesis .
- Synthetic Challenges: Halogenated analogs may require specialized reagents (e.g., methyl 2-bromo-1-cyclohexene-1-carboxylate in ) for efficient synthesis .
Biological Activity
2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound, with the CAS number 324061-22-5, has garnered attention in various fields including medicinal chemistry and pharmacology due to its ability to interact with biological systems.
Chemical Structure and Properties
The compound consists of a cyclohexane ring substituted with both a carboxylic acid group and a carbamoyl group, which is attached to a 4-bromo-2-methylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 340.21 g/mol. The presence of the bromine atom and the carbamoyl group is significant for its biological activity, particularly in enzyme interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-bromo-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
| Molecular Formula | C15H18BrNO3 |
| Molecular Weight | 340.21 g/mol |
| CAS Number | 324061-22-5 |
| InChI Key | SIXQASFELNQYLR-UHFFFAOYSA-N |
The mechanism of action for 2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound's structure allows it to bind to various enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The bromine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, certain derivatives have shown promising activity against various cancer cell lines, including colon carcinoma (HCT-15). The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups in the phenyl ring can enhance cytotoxicity, making this compound a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition Studies
Research has demonstrated that 2-((4-Bromo-2-methylphenyl)carbamoyl)cyclohexane-1-carboxylic acid can act as an enzyme inhibitor. It has been tested against several enzymes, revealing potential inhibitory effects that could be leveraged in drug design. For instance, studies showed that modifications in the phenyl ring significantly impact the binding affinity to target enzymes.
Case Studies
-
Colon Cancer Cell Lines : A study evaluated the cytotoxic effects of structurally similar compounds on HCT-15 cells, reporting IC50 values indicating significant growth inhibition.
Compound ID IC50 (µg/mL) Remarks Compound A 1.61 ± 1.92 High efficacy against HCT-15 Compound B 1.98 ± 1.22 Significant cytotoxicity - Enzyme Inhibition : In another study, the compound was assessed for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression.
Toxicological Profile
While preliminary studies suggest potential therapeutic benefits, comprehensive toxicological assessments are essential to evaluate safety profiles before clinical applications. The compound's toxicity must be characterized through standard assays to ensure it does not exhibit harmful effects at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
